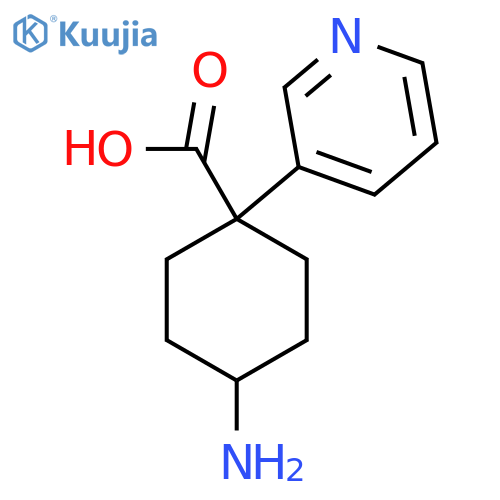Cas no 1511003-29-4 (4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid)
4-アミノ-1-(ピリジン-3-イル)シクロヘキサン-1-カルボン酸は、ピリジン環とシクロヘキサン骨格を有するユニークな構造の有機化合物です。この化合物は、医薬品中間体や生化学研究におけるリガンドとしての潜在的な応用が期待されています。アミノ基とカルボキシル基の両方を有するため、分子修飾や他の化合物との結合が容易であり、多様な誘導体合成が可能です。また、剛直なシクロヘキサン骨格と芳香族ピリジン環の組み合わせにより、特定のタンパク質や受容体に対する選択的な相互作用が期待できます。その特異的な構造特性から、創薬研究や材料科学分野での利用が注目されています。

1511003-29-4 structure
商品名:4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid
- 1511003-29-4
- EN300-1853327
-
- インチ: 1S/C12H16N2O2/c13-10-3-5-12(6-4-10,11(15)16)9-2-1-7-14-8-9/h1-2,7-8,10H,3-6,13H2,(H,15,16)
- InChIKey: UEGSLHHPVKNWES-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2C=NC=CC=2)CCC(CC1)N)=O
計算された属性
- せいみつぶんしりょう: 220.121177757g/mol
- どういたいしつりょう: 220.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 76.2Ų
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1853327-0.05g |
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid |
1511003-29-4 | 0.05g |
$1320.0 | 2023-09-18 | ||
| Enamine | EN300-1853327-0.25g |
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid |
1511003-29-4 | 0.25g |
$1447.0 | 2023-09-18 | ||
| Enamine | EN300-1853327-1g |
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid |
1511003-29-4 | 1g |
$1572.0 | 2023-09-18 | ||
| Enamine | EN300-1853327-1.0g |
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid |
1511003-29-4 | 1g |
$0.0 | 2023-06-02 | ||
| Enamine | EN300-1853327-2.5g |
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid |
1511003-29-4 | 2.5g |
$3080.0 | 2023-09-18 | ||
| Enamine | EN300-1853327-10g |
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid |
1511003-29-4 | 10g |
$6758.0 | 2023-09-18 | ||
| Enamine | EN300-1853327-0.5g |
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid |
1511003-29-4 | 0.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1853327-0.1g |
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid |
1511003-29-4 | 0.1g |
$1384.0 | 2023-09-18 | ||
| Enamine | EN300-1853327-5g |
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid |
1511003-29-4 | 5g |
$4557.0 | 2023-09-18 |
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid 関連文献
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
1511003-29-4 (4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid) 関連製品
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 61549-49-3(9-Decenenitrile)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
